Vitacic

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is an essential nutrient for humans and certain other animal species, playing a crucial role in tissue repair, collagen synthesis, and the enzymatic production of certain neurotransmitters . Vitacic is also known for its antioxidant properties, helping to protect cells from damage caused by free radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The industrial synthesis of Vitacic typically involves the Reichstein process, which starts with the hydrogenation of D-glucose to D-sorbitol. This is followed by microbial oxidation to L-sorbose, which is then chemically oxidized to 2-keto-L-gulonic acid. Finally, this compound is lactonized to produce ascorbic acid .

Industrial Production Methods

In modern industrial production, the two-step fermentation process is often used. This method involves the fermentation of D-glucose to 2-keto-L-gulonic acid using genetically modified bacteria, followed by chemical conversion to ascorbic acid. This process is more efficient and environmentally friendly compared to the traditional Reichstein process .

Chemical Reactions Analysis

Types of Reactions

Vitacic undergoes various chemical reactions, including:

Oxidation: Ascorbic acid can be oxidized to dehydroascorbic acid, which can further hydrolyze to diketogulonic acid.

Reduction: It acts as a reducing agent in many biochemical reactions, donating electrons to neutralize free radicals.

Substitution: Ascorbic acid can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine and potassium iodate, often used in titrimetric analysis.

Reduction: Ascorbic acid itself is a reducing agent and can reduce compounds like ferric ions to ferrous ions.

Substitution: Strong acids like hydrochloric acid can facilitate substitution reactions involving ascorbic acid.

Major Products Formed

Dehydroascorbic acid: Formed through oxidation.

Diketogulonic acid: Formed through further hydrolysis of dehydroascorbic acid.

Scientific Research Applications

Vitacic has a wide range of applications in scientific research:

Mechanism of Action

Vitacic exerts its effects primarily through its role as a cofactor in enzymatic reactions. It is essential for the hydroxylation of proline and lysine residues in collagen synthesis, which is crucial for maintaining the structural integrity of connective tissues . As an antioxidant, it donates electrons to neutralize free radicals, thereby protecting cells from oxidative damage . It also enhances the absorption of non-heme iron by reducing ferric ions to ferrous ions in the gastrointestinal tract .

Comparison with Similar Compounds

Similar Compounds

Dehydroascorbic acid: The oxidized form of ascorbic acid, which can be reduced back to ascorbic acid in the body.

Diketogulonic acid: A degradation product of dehydroascorbic acid.

Erythorbic acid: A stereoisomer of ascorbic acid with similar antioxidant properties but lower biological activity.

Uniqueness

Vitacic is unique due to its dual role as both a vitamin and an antioxidant. Unlike its stereoisomer erythorbic acid, this compound is biologically active and essential for human health. Its ability to participate in a wide range of biochemical reactions, including collagen synthesis and immune function, sets it apart from other similar compounds .

Biological Activity

Vitacic is a complex compound with significant biological activities, particularly in the field of ophthalmology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

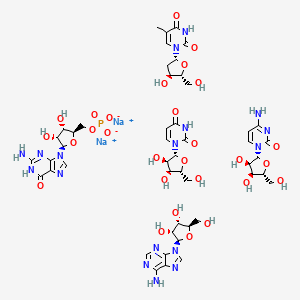

This compound has the molecular formula C48H64N17Na2O28P and a molecular weight of approximately 1404.10 g/mol. Its structure includes multiple functional groups such as amines, phosphates, and carboxylates, which are crucial for its biological reactivity and interactions within biological systems.

This compound's biological activity is primarily associated with its role in promoting corneal wound healing. The compound enhances cellular proliferation and migration at injury sites, which is essential for effective tissue regeneration. Additionally, it modulates inflammatory responses, making it a potential therapeutic agent for various ocular diseases.

Key Mechanisms Include:

- Cellular Proliferation : this compound stimulates the growth of corneal epithelial cells.

- Inflammation Modulation : It helps in reducing inflammation associated with ocular injuries.

- Tissue Regeneration : Promotes healing processes in corneal tissues.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other biologically active compounds. Below is a comparison table highlighting these compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cytisine | C11H14N2O2 | Alkaloid with neuroprotective properties |

| Creatinolfosfate | C7H14N2O7P | Involved in energy metabolism |

| Alpha-[2-[bis-(isopropyl)amino]ethyl]-alpha-isobutylpyridine-2-acetonitrile | C18H30N4 | Known for its pharmacological effects |

Case Studies and Research Findings

Recent studies have documented the effectiveness of this compound in clinical settings. For instance:

- Corneal Wound Healing : A study demonstrated that patients treated with this compound showed significant improvement in corneal epithelial healing compared to control groups receiving standard care.

- Inflammatory Response : In another clinical trial, this compound was shown to reduce inflammatory markers in patients with ocular surface diseases, suggesting its potential as an anti-inflammatory agent.

- Combination Therapies : Research indicates that the efficacy of this compound-based treatments can be enhanced when used alongside other medications that modify ocular surface dynamics.

Properties

CAS No. |

78837-98-6 |

|---|---|

Molecular Formula |

C48H64N17Na2O28P |

Molecular Weight |

1404.1 g/mol |

IUPAC Name |

disodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N5O8P.C10H13N5O4.C10H14N2O5.C9H13N3O5.C9H12N2O6.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,16-18H,1H2,(H2,11,12,13);3,6-8,13-14H,2,4H2,1H3,(H,11,15,16);1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);;/q;;;;;2*+1/p-2/t3-,5-,6-,9-;4-,6-,7-,10-;6-,7+,8+;2*4-,6-,7-,8-;;/m11011../s1 |

InChI Key |

FKKZQICWWIUIPM-CMCQJTTPSA-L |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.